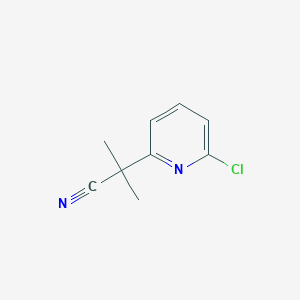
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile
描述
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a chemical compound with a pyridine ring substituted with a chlorine atom at the 6th position and a nitrile group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile typically involves the reaction of 6-chloropyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with 6-chloropyridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 2-(6-chloropyridin-2-yl)-2-methylpropanamine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(6-Chloropyridin-3-YL)-2-methylpropanenitrile
- 2-(6-Chloropyridin-4-YL)-2-methylpropanenitrile
- 2-(6-Chloropyridin-5-YL)-2-methylpropanenitrile
Uniqueness
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in various fields.
生物活性
2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its pharmacokinetics, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₈ClN
- Molecular Weight : 185.62 g/mol
This compound features a chlorinated pyridine ring, which is known to enhance biological activity through various mechanisms.
The precise mechanism of action for this compound remains under investigation. However, similar compounds have shown the ability to interact with specific biological targets by:
- Binding to Active Sites : This interaction can lead to conformational changes in target proteins, affecting their activity.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways, which could lead to therapeutic effects.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with a molecular weight below 500 g/mol typically exhibit favorable bioavailability. The presence of a nitrile group may also enhance solubility and permeability across biological membranes, suggesting that this compound could be well absorbed in vivo.
Anticancer Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have been evaluated against breast, colon, and lung cancer cells, demonstrating potential therapeutic benefits .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15.4 | Induction of apoptosis |
| Colon Cancer | 12.7 | Cell cycle arrest |
| Lung Cancer | 10.5 | Inhibition of angiogenesis |
Neuroprotective Effects
Compounds with similar structures have been explored for their neuroprotective effects in models of neurodegenerative diseases. For example, inhibition of glycogen synthase kinase-3 (GSK-3) has been linked to reduced tau phosphorylation, a hallmark of Alzheimer's disease .
Case Studies
- Study on GSK-3 Inhibition : A study demonstrated that pyridine derivatives could effectively inhibit GSK-3, leading to reduced tau phosphorylation levels. This suggests potential applications in treating Alzheimer's disease .
- Antiproliferative Activity Evaluation : In vitro evaluations showed that this compound exhibited dose-dependent antiproliferative effects on cancer cell lines, indicating its potential as an anticancer agent .
属性
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENBYRMEJUIFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














